1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea
Description
The target compound, 1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea, is a thiourea derivative characterized by a central thiourea (NH–CS–NH) backbone. Key structural features include:
- A 3-chlorophenyl group attached to one nitrogen atom.
- A (E)-methylideneamino group (–N=CH–) linked to a substituted phenyl ring on the other nitrogen. This phenyl ring is modified with 4-[(4-chlorophenyl)methoxy] and 3-ethoxy substituents, conferring steric bulk and electronic diversity.
The (E)-configuration of the methylideneamino group suggests rigidity in the molecule, which may influence intermolecular interactions and biological activity.
Properties
Molecular Formula |
C23H21Cl2N3O2S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-2-29-22-12-17(8-11-21(22)30-15-16-6-9-18(24)10-7-16)14-26-28-23(31)27-20-5-3-4-19(25)13-20/h3-14H,2,15H2,1H3,(H2,27,28,31)/b26-14+ |
InChI Key |
DETCMXKCKLMBOA-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ()
- Substituents : A 2-chlorobenzoyl group replaces the 3-chlorophenyl group, and a 3-methoxyphenyl group is present.
- Key Features :
- Exists in the thione form with shortened C–N bonds.
- Forms intramolecular N–H···O hydrogen bonds and centrosymmetric dimers via N–H···S interactions.
- Comparison: The chlorobenzoyl group introduces stronger electron-withdrawing effects compared to the 3-chlorophenyl group in the target compound.
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea ()
- Substituents : A 4-chlorophenyl group and a 3-chloropropionyl chain.
- Key Features: Non-planar structure (dihedral angle = 14.36° between aromatic and thiourea fragments). Trans-cis configuration around the thiourea core. Forms zigzag chains via N–H···S and C–H···O hydrogen bonds.
- Comparison : The chloropropionyl substituent introduces flexibility and polarizability, contrasting with the rigid aromatic substituents in the target compound. The target’s ethoxy group may enhance hydrophobicity compared to the chloropropionyl chain.
Physical and Chemical Properties
- Melting Points : Bulky substituents (e.g., ethoxy and chlorophenylmethoxy) in the target compound may elevate melting points due to enhanced van der Waals interactions.
- Solubility : The target’s aromatic substituents likely reduce aqueous solubility compared to analogues with aliphatic chains (e.g., 3-chloropropionyl).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
